molecular formula C10H16N2O2S B2386763 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile CAS No. 1436305-95-1

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile

Cat. No. B2386763
CAS RN: 1436305-95-1
M. Wt: 228.31
InChI Key: XBJYRFPACQGFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholine derivatives, such as “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile” is based on the morpholine motif, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen . The morpholine motif is frequently found in biologically active molecules and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives are diverse and complex. They often involve the use of transition metal catalysis and are performed in a stereoselective manner . Recent advances in the synthesis of morpholines have involved the use of vinyl sulfonium salts .

Scientific Research Applications

Electrochemical Sensing and Catalysis

One notable application involves the synthesis of novel iron(II) sulfanyl porphyrazine compounds, which, when combined with reduced graphene oxide, create hybrids that show promise for electrochemical sensing and catalysis. These hybrids have been shown to facilitate the electrooxidation of NADH and L-cysteine, indicating their potential as materials for modifying electrode surfaces in electrochemical sensors, biosensors, and catalysts for electrochemical oxidation processes (Koczorowski et al., 2019).

Organic Synthesis and Sulfur Transfer Agents

In organic synthesis, compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione have been prepared from 2-cyanoethyl disulfide and serve as sulfur-transfer agents. This highlights their utility in synthesizing sulfur-containing organic molecules, demonstrating their relevance in the development of pharmaceuticals and agrochemicals (Klose et al., 1997).

Photoinitiators for UV-curable Coatings

Copolymers containing morpholine derivatives have been studied as photoinitiators for UV-curable coatings, especially in pigmented formulations. These systems display activity synergies and specific structural requirements, suggesting their application in the manufacturing of coatings with advanced properties (Angiolini et al., 1997).

Antibacterial Evaluation

Thiazolo[4,5-d]pyrimidines, synthesized through reactions involving morpholine, have undergone antibacterial evaluations. This suggests potential applications in developing new antimicrobial agents (Rahimizadeh et al., 2011).

Optoelectronic and Charge Transport Properties

Studies have also explored the optoelectronic, nonlinear, and charge transport properties of morpholine derivatives, indicating their potential in electronic and photonic devices. For example, quantum chemical studies and spectroscopic investigations of 4-morpholine carbonitrile reveal insights into its stability, charge transfer, and electronic structure, which could inform the design of materials for optoelectronics (Xavier & Raj, 2013).

properties

IUPAC Name

4-(4-methylsulfanylbutanoyl)morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-15-6-2-3-10(13)12-4-5-14-8-9(12)7-11/h9H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJYRFPACQGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.